3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one
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Overview
Description
3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one is a compound that belongs to the class of 1,2,4-triazoles, which are known for their wide range of pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one can be achieved through multiple pathways. One common method involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For instance, the preparation of N-guanidinosuccinimide, followed by reaction with amines under microwave irradiation, can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in the synthesis process has been shown to enhance reaction rates and improve product yields .
Chemical Reactions Analysis
Types of Reactions
3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of bioactive triazole-fused heterocycles.
Biology: Studied for its potential as an inhibitor of enzymes such as kinases and lysine-specific demethylase.
Medicine: Investigated for its antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one involves its interaction with specific molecular targets and pathways. For instance, the nitrogen atoms in the 1,2,4-triazole ring can bind to metal ions in enzymes, inhibiting their activity. This binding can disrupt the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
- 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- 3-amino-1,2,4-triazole
- 4-(1H-1,2,4-triazol-1-yl) derivatives .
Uniqueness
What sets 3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one apart is its unique structure, which combines the 1,2,4-triazole ring with an oxolan-2-one moiety. This unique combination enhances its potential for diverse applications in various fields .
Properties
CAS No. |
66045-36-1 |
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Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
3-[1-(1H-1,2,4-triazol-5-ylamino)ethylidene]oxolan-2-one |
InChI |
InChI=1S/C8H10N4O2/c1-5(6-2-3-14-7(6)13)11-8-9-4-10-12-8/h4H,2-3H2,1H3,(H2,9,10,11,12) |
InChI Key |
GXGGSTNHRHFBMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CCOC1=O)NC2=NC=NN2 |
Origin of Product |
United States |
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